molecular formula C19H15F3N2O3S B2417101 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034571-24-7

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2417101
CAS No.: 2034571-24-7
M. Wt: 408.4
InChI Key: DYGKGGCXXUWQEM-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound featuring a benzothiophene moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The benzothiophene ring can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions might involve metal hydrides like lithium aluminum hydride (LiAlH4).

  • Substitution reactions can be facilitated by strong acids or bases, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products include benzo[b]thiophene sulfoxides and sulfones.

  • Reduction products may yield trifluoromethylated alcohols or amines.

  • Substitution products can vary widely based on the substituents introduced.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Material Science: Its unique structural features make it suitable for use in the development of advanced materials with specific electronic or optical properties.

  • Industrial Processes: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • Benzothiophene Derivatives: These compounds share the benzothiophene core but may have different substituents or functional groups.

  • Trifluoromethylated Compounds: These compounds contain the trifluoromethyl group but differ in their core structures.

Uniqueness: N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide stands out due to its combination of benzothiophene and trifluoromethyl groups, which can impart unique chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-6-2-3-7-14(13)24-18(27)17(26)23-9-15(25)12-10-28-16-8-4-1-5-11(12)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGKGGCXXUWQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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